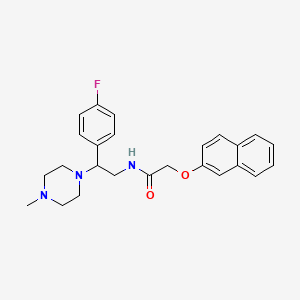
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C25H28FN3O2 and its molecular weight is 421.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C20H23F2N3O
- Molecular Weight : 359.41 g/mol
- CAS Number : 903251-88-7
- SMILES Notation : CN1CCN(CC1)C(C(C(=O)O)C(=O)N)C(Cc1cccc2c1cccc2)F
Synthesis
The synthesis of this compound typically involves the alkylation of piperazine derivatives with naphthalene-based acetamides. The introduction of the fluorine atom is crucial for enhancing the compound's lipophilicity and biological activity.
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For example, studies on related piperazine derivatives have shown promising results in animal models of epilepsy, particularly in the maximal electroshock (MES) test, where certain derivatives demonstrated effective seizure protection at various dosages .
Antitubercular Activity
In a study focused on anti-tubercular agents, derivatives of similar structures were evaluated against Mycobacterium tuberculosis. Some compounds exhibited significant inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM), indicating that modifications in the piperazine structure could lead to enhanced anti-tubercular activity .
Structure-Activity Relationship (SAR)
The SAR analysis suggests that the presence of specific substituents on the piperazine ring and the naphthalene moiety significantly influences the biological activity. For instance:
| Compound Structure | Activity | Notes |
|---|---|---|
| Simple piperazine derivatives | Moderate anticonvulsant | Lipophilicity affects CNS penetration |
| Fluorinated analogs | Enhanced activity | Increased binding affinity due to lipophilicity |
| Naphthalene substitutions | Improved efficacy | Modulates interaction with biological targets |
Case Studies
- Anticonvulsant Efficacy : A study demonstrated that certain piperazine derivatives showed protective effects in MES tests at doses of 100 mg/kg and 300 mg/kg, highlighting their potential as anticonvulsants .
- Antitubercular Screening : In another investigation, a series of substituted benzamide derivatives were synthesized and tested against M. tuberculosis, revealing that specific modifications could enhance their efficacy against this pathogen .
- Cytotoxicity Assessments : Compounds were also evaluated for cytotoxicity against human embryonic kidney cells (HEK-293), showing that many derivatives were non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development .
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O2/c1-28-12-14-29(15-13-28)24(20-6-9-22(26)10-7-20)17-27-25(30)18-31-23-11-8-19-4-2-3-5-21(19)16-23/h2-11,16,24H,12-15,17-18H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAWFSPCZMMJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














